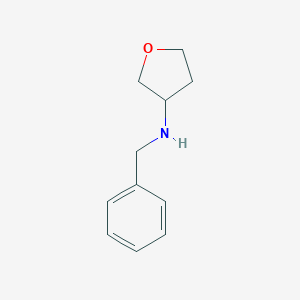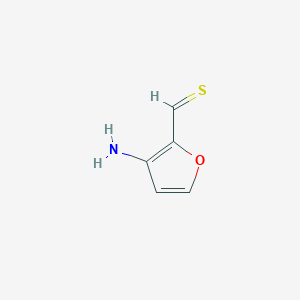![molecular formula C24H36ClNO2 B068050 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride CAS No. 175136-32-0](/img/structure/B68050.png)
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
Vue d'ensemble
Description
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group attached to a phenoxy moiety, which is further linked to a piperidinopropanol structure. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantyl Phenol Intermediate: The initial step involves the reaction of adamantane with a suitable phenol derivative under Friedel-Crafts alkylation conditions to form 4-(1-adamantyl)phenol.
Etherification: The 4-(1-adamantyl)phenol is then reacted with an appropriate halogenated propanol derivative in the presence of a base to form 1-[4-(1-adamantyl)phenoxy]-3-chloropropanol.
Substitution with Piperidine: The chloropropanol intermediate undergoes nucleophilic substitution with piperidine to yield 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropanol.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the piperidine ring or the adamantyl group.
Substitution: The phenoxy and piperidinopropanol moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Modified piperidine or adamantyl derivatives.
Substitution Products: Various substituted phenoxy or piperidinopropanol derivatives.
Applications De Recherche Scientifique
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites. The phenoxy and piperidinopropanol moieties contribute to binding affinity and specificity, modulating the activity of the target proteins and pathways.
Comparaison Avec Des Composés Similaires
- 1-[4-(1-Adamantyl)phenoxy]-2-propanol hydrochloride
- 1-[4-(1-Adamantyl)phenoxy]-3-aminopropan-2-ol hydrochloride
- 1-[4-(1-Adamantyl)phenoxy]-3-morpholinopropan-2-ol hydrochloride
Comparison: Compared to these similar compounds, 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride exhibits unique properties due to the presence of the piperidine ring, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in medicinal chemistry and pharmacological research.
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-22(16-25-8-2-1-3-9-25)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,1-3,8-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPDJDEQUCOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379634 | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-32-0 | |
| Record name | α-[(4-Tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-1-piperidineethanol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


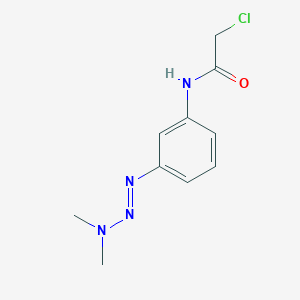

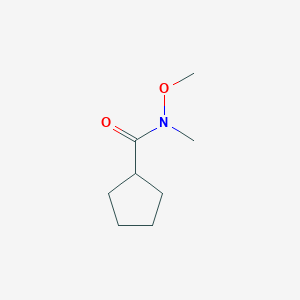
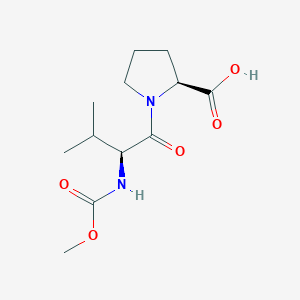
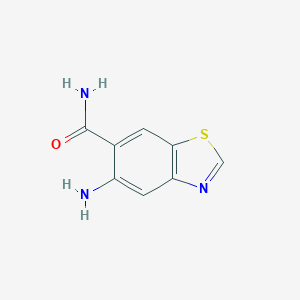
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
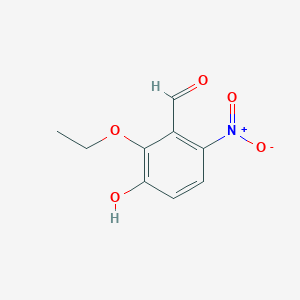

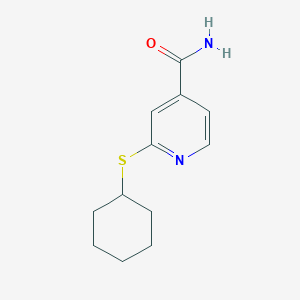


![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
